molecular formula C8H11NO4S B13488900 5-Methoxy-2-(methylamino)benzenesulfonic acid

5-Methoxy-2-(methylamino)benzenesulfonic acid

Cat. No.: B13488900
M. Wt: 217.24 g/mol
InChI Key: CBHBZMJMAZTPDV-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylamino)benzene-1-sulfonic acid is an organic compound characterized by the molecular formula C8H11NO4S. It is a derivative of benzenesulfonic acid, featuring a methoxy group at the 5-position, a methylamino group at the 2-position, and a sulfonic acid group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(methylamino)benzene-1-sulfonic acid typically involves the following steps:

    Nitration: The starting material, 5-methoxybenzenesulfonic acid, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Methylation: The amino group is methylated using methylating agents like methyl iodide to form the methylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy and methylamino groups are activating groups, directing electrophilic substitution to the ortho and para positions relative to the sulfonic acid group.

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the sulfonic acid group to a sulfonamide.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

Major Products

    Nitration: 5-Methoxy-2-nitrobenzenesulfonic acid.

    Bromination: 5-Methoxy-2-bromobenzenesulfonic acid.

    Sulfonation: 5-Methoxy-2-(methylamino)benzenesulfonic acid derivatives.

Scientific Research Applications

5-Methoxy-2-(methylamino)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(methylamino)benzene-1-sulfonic acid involves its interaction with molecular targets and pathways. The methoxy and methylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonic acid group enhances the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with an amino group instead of a methylamino group.

    2-Amino-5-methoxybenzenesulfonic acid: Similar structure but with the amino group at the 2-position and the methoxy group at the 5-position.

Uniqueness

5-Methoxy-2-(methylamino)benzene-1-sulfonic acid is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

5-methoxy-2-(methylamino)benzenesulfonic acid

InChI

InChI=1S/C8H11NO4S/c1-9-7-4-3-6(13-2)5-8(7)14(10,11)12/h3-5,9H,1-2H3,(H,10,11,12)

InChI Key

CBHBZMJMAZTPDV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC)S(=O)(=O)O

Origin of Product

United States

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